1-(3-Amino-1-benzofuran-2-yl)ethanone, also known as 2-(3-aminobenzofuran-2-yl)-1-ethanone, is an organic compound with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. Its synthesis and characterization have been reported in various scientific publications, with some studies focusing on specific methods for its preparation. For instance, a study published in the journal Molecules describes its synthesis using a three-step process involving the reaction of 2-aminophenol, diketene, and acetic anhydride [].
Limited research is available on the specific biological activities of 1-(3-amino-1-benzofuran-2-yl)ethanone. However, its structural similarity to other known bioactive molecules has sparked interest in its potential applications. The benzofuran core present in the molecule is found in various natural products and pharmaceutical agents exhibiting diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties [, ].
1-(3-Amino-1-benzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H9NO2. It features a benzofuran ring, which is a bicyclic structure consisting of a benzene and a furan ring fused together, with an amino group and an ethanone functional group attached. This compound is notable for its potential biological activity and applications in medicinal chemistry.
The chemical behavior of 1-(3-Amino-1-benzofuran-2-yl)ethanone can be characterized by various reaction types:
Research has indicated that compounds related to 1-(3-Amino-1-benzofuran-2-yl)ethanone exhibit significant biological activities. Studies have shown that similar benzofuran derivatives can induce apoptosis in various cancer cell lines, including K562 and MOLT-4 leukemia cells . The presence of the amino group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent.
The synthesis of 1-(3-Amino-1-benzofuran-2-yl)ethanone typically involves several key steps:
1-(3-Amino-1-benzofuran-2-yl)ethanone has several potential applications:
Interaction studies involving 1-(3-Amino-1-benzofuran-2-yl)ethanone focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with proteins involved in apoptosis pathways, enhancing the pro-apoptotic effects observed in cancer cells . Further research is needed to elucidate the specific molecular interactions and mechanisms of action.
Several compounds share structural similarities with 1-(3-Amino-1-benzofuran-2-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Methylbenzofuran-2-yl)ethanone | Methyl group substitution on benzofuran | Anticancer properties |
| 1-(Benzofuran-2-yl)ethanone | Lacks amino group; simpler structure | Moderate antibacterial activity |
| 1-(3-Amino-benzofuran) | Similar structure but without ethanone functionality | Potential neuroprotective effects |
The uniqueness of 1-(3-Amino-1-benzofuran-2-yl)ethanone lies in its combination of an amino group and an ethanone moiety, which enhances its biological activity compared to simpler derivatives.
The IUPAC name 1-(3-amino-1-benzofuran-2-yl)ethanone reflects its structure: a benzofuran ring (fused benzene and furan) substituted with an amino group (-NH$$2$$) at position 3 and an acetyl group (-COCH$$3$$) at position 2. The 2D structure (Figure 1) can be represented by the SMILES notation $$ \text{CC(=O)C1=C(C2=CC=CC=C2O1)N} $$, while the InChIKey $$ \text{NNQBNOWMBVHDMH-UHFFFAOYSA-N} $$ provides a unique identifier for its 3D conformation.
The compound is registered under CAS 49615-96-5. Alternative names include:
| Synonym | Source |
|---|---|
| 3-Amino-2-acetylbenzofuran | PubChem |
| 1-(3-Aminobenzofuran-2-yl)ethanone | Sigma-Aldrich |
| Ethanone, 1-(3-amino-2-benzofuranyl)- | ChemSpider |
The molecular formula $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$ corresponds to a molecular weight of 175.18 g/mol, as computed by PubChem. Elemental composition includes 68.56% carbon, 5.18% hydrogen, 7.99% nitrogen, and 18.27% oxygen.
Copper-catalyzed methodologies represent a cornerstone in the synthesis of benzofuran derivatives, including 1-(3-Amino-1-benzofuran-2-yl)ethanone. The copper-catalyzed tandem approach for benzofuran synthesis involves the assembly of allenes and ortho-iodophenols through carbon-carbon coupling-based reactions [3]. This methodology enables the rapid construction of functionalized benzofuran scaffolds through the formation of one carbon-carbon bond, one carbon-oxygen bond, and one carbon-carbon double bond in a single transformation [3].
The copper-catalyzed coupling reactions utilize easily available and stable reactants, making this approach particularly attractive for synthetic applications [3]. The reaction mechanism involves key carbon-carbon coupling steps that lead to the formation of the benzofuran core structure [3]. In the context of 1-(3-Amino-1-benzofuran-2-yl)ethanone synthesis, these copper-catalyzed approaches can be adapted to incorporate the amino functionality at the 3-position and the ethanone moiety at the 2-position.
Recent developments in copper-based catalysis have shown that copper chloride can effectively catalyze the synthesis of benzofuran derivatives when combined with 1,8-diazabicyclo[5.4.0]undec-7-ene as a base in dimethylformamide solvent [9]. This methodology has demonstrated efficient yields ranging from 45-93% for trifluoroethyl-substituted benzofuran derivatives [9]. The reaction mechanism proceeds through the coupling of intermediates obtained by base treatment with copper acetylide species, followed by reductive elimination, acidification, and rearrangement to prepare the desired benzofuran products [9].
The optimization of copper-catalyzed benzofuran synthesis has revealed that even parts per million levels of copper can effectively catalyze cyclization reactions [8]. Studies have demonstrated that copper iodide at 0.001 mol % loading (14 parts per million) can achieve 55% yield in benzofuran formation [8]. This finding is particularly significant as it indicates that trace copper impurities in iron catalysts can contribute to the cyclization step in one-pot processes [8].
Rhodium-catalyzed methodologies offer sophisticated approaches for the synthesis of benzofuran derivatives through various cyclization strategies. The rhodium-catalyzed [2+2+2] cycloaddition reactions provide a flexible and convenient synthesis route for fused benzofuran derivatives under mild reaction conditions [4]. These reactions utilize cationic rhodium(I)/H8-BINAP complex-catalyzed cycloadditions of phenol-linked 1,6-diynes with alkynes and nitriles [4].
The rhodium-mediated cyclization strategies demonstrate remarkable versatility in constructing complex benzofuran architectures [10]. A domino-type sequential 5-endo/5-exo cyclization reaction of [(2-acylphenyl)ethynyl]phenols produces indene/benzofuran-fused alcohols [10]. When chiral diphosphine ligands are employed with rhodium catalysts, moderate asymmetric induction can be observed in these transformations [10].
The mechanistic pathway for rhodium-catalyzed benzofuran synthesis involves the initial formation of a rhodium(I) alkoxide through deprotonation of the phenolic hydroxyl group [10]. The first cyclization proceeds in a 5-endo mode, followed by a second cyclization onto the pendant acetyl group in a 5-exo mode [10]. The resulting rhodium(I) alkoxide then acts as a base to release the alcohol product and promote the next catalytic cycle [10].
Rhodium-catalyzed annulation reactions have been successfully applied to the synthesis of benzofuran derivatives using substituted aryl compounds and N-benzoxyacetamide substrates [7]. These reactions proceed through carbon-hydrogen activation, migratory insertion, protonation, and intramolecular substitution mechanisms [7]. The use of sodium pivaloyl hydrate as an additive and dichloromethane as solvent has been found to provide higher yields in these transformations [7].
Bromination and halogenation represent critical functional group modifications in the synthesis and derivatization of benzofuran compounds. The halogenation of benzofurans involves the formation of addition compounds between halogens and the heteroaromatic derivatives [5]. Nuclear magnetic resonance spectroscopy studies conducted at -40°C and -50°C in carbon disulfide have revealed that bromination of benzofuran and its methyl derivatives proceeds through the formation of stable adducts [5].
The decomposition of halogen-benzofuran adducts leads to different products depending on the substitution pattern of the benzofuran substrate [5]. With benzofuran and monomethylbenzofurans, ring halogenated products are predominantly formed, while 2,3-dimethyl derivatives yield side-chain halogenated compounds [5]. This selectivity is attributed to the mechanism of both conventional and non-conventional electrophilic aromatic substitution processes [5].
N-Bromosuccinimide (NBS) has emerged as an effective brominating agent for benzofuran derivatives [14]. The bromination procedure typically involves dissolving the benzofuran substrate in dry carbon tetrachloride, followed by addition of N-bromosuccinimide and a catalytic amount of benzoyl peroxide [14]. The reaction mixture is refluxed for 24-48 hours, with completion monitored by thin-layer chromatography [14]. This methodology has been successfully applied to prepare bromomethyl-substituted benzofuran derivatives with yields around 30% [14].
The regioselectivity of bromination reactions can be influenced by the electronic nature of substituents on the benzofuran ring [14]. Electron-donating groups tend to direct bromination to specific positions, while electron-withdrawing groups can alter the reactivity patterns [14]. The optimization of bromination conditions requires careful consideration of reaction time, temperature, and solvent systems to achieve the desired selectivity and yield [14].
Acetylation and carboxylation pathways provide essential routes for introducing carbonyl functionalities into benzofuran derivatives. The synthesis of 2-acetylbenzofuran, a key intermediate for 1-(3-Amino-1-benzofuran-2-yl)ethanone, can be achieved through the reaction of salicylaldehyde with chloroacetone under basic conditions [12]. This transformation involves the formation of the benzofuran ring concurrent with the introduction of the acetyl group at the 2-position [12].
Alternative acetylation methodologies involve the direct acetylation of benzofuran using acetic anhydride and phosphoric acid [12]. This approach allows for the selective introduction of acetyl groups at specific positions on the benzofuran scaffold [12]. The reaction conditions typically require elevated temperatures and acid catalysis to achieve satisfactory conversion rates [12].
The synthesis of 2-acetylbenzofuran has been optimized through various reaction conditions and starting materials [15]. The reaction of salicylaldehyde (12.2 mL) with chloroacetone (8.3 mL) in the presence of anhydrous potassium carbonate (35 g) in acetone solvent under reflux conditions for 10 hours provides an effective route to the desired acetylated product [15]. The reaction mixture requires continuous stirring and temperature control to ensure complete conversion [15].
Carboxylation pathways for benzofuran derivatives often involve the use of carbon dioxide or carboxylating agents under specific catalytic conditions [17]. The lactonization of ortho-hydroxyaryl acetic acids using trichlorophosphate or catalytic amounts of para-toluenesulfonic acid represents a classical approach for introducing carboxyl functionalities [17]. These reactions typically proceed under acidic conditions with careful temperature control to prevent decomposition of sensitive intermediates [17].
The selection of appropriate solvent systems plays a crucial role in optimizing benzofuran synthesis reactions. Comprehensive studies have demonstrated that solvent choice significantly affects both conversion rates and product selectivity in benzofuran formation reactions [18]. Acetonitrile has emerged as an effective solvent for silver(I)-promoted oxidative coupling reactions, providing superior balance between conversion and selectivity compared to traditional solvents such as dichloromethane and benzene [18].
Polar aprotic solvents have shown particular utility in benzofuran synthesis reactions [19]. 1,2-Dimethoxyethane (DME) has been identified as an optimal solvent for radical coupling reactions involving benzofuran formation, providing 80% yield when reactions are conducted at 50°C [19]. Comparative studies have revealed that tetrahydrofuran, acetonitrile, methyl tert-butyl ether, dimethylformamide, and dimethyl sulfoxide all provide lower yields than DME under similar conditions [19].
The following table summarizes the optimization of solvent systems for benzofuran synthesis reactions:
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1,2-Dimethoxyethane | 50 | 80 | 8 |
| Tetrahydrofuran | 30 | 65 | 8 |
| Acetonitrile | 30 | 22 | 8 |
| Dimethylformamide | 30 | 27 | 8 |
| Dimethyl sulfoxide | 30 | 60 | 8 |
| Dichloromethane | 30 | 0 | 8 |
The optimization of reaction conditions extends beyond solvent selection to include temperature, reaction time, and catalyst loading parameters [21]. High-boiling solvents such as dimethyl sulfoxide have demonstrated optimal reaction times of 6-8 hours at reflux temperature [21]. The reaction concentration should be maintained between 0.1 to 10 molar, with the preferred range being 1 to 5 molar to balance reaction rate and efficiency [21].
Aqueous solvent systems have gained attention as environmentally friendly alternatives for benzofuran synthesis [13]. The development of water-based reaction media has shown promise in palladium-catalyzed benzofuran formation, with 4:1 water/2-propanol mixtures providing effective reaction conditions [13]. These aqueous systems offer advantages in terms of environmental sustainability while maintaining acceptable reaction yields [13].
Temperature optimization studies have revealed that reactions conducted at 50°C typically provide optimal yields for most benzofuran synthesis methodologies [19] [20]. Higher temperatures (60°C and above) do not significantly improve yields and may lead to decomposition of sensitive intermediates [19]. Lower temperatures often result in incomplete conversions and extended reaction times [19].
The optimization of catalyst loading has been extensively studied for various benzofuran synthesis reactions [22]. Iron(III) chloride at 5 mol % loading has been identified as optimal for one-pot benzofuran synthesis, providing 60% yield [22]. Increasing catalyst loading beyond 5 mol % does not lead to substantial yield improvements [22]. The purity of metal catalysts also affects reaction outcomes, with 99.9% purity iron(III) chloride providing superior results compared to lower purity grades [22].